(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide
Description
(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide is a chiral benzodiazepine derivative with a molecular formula of C₂₀H₂₂BrN₃O₃ and a molar mass of 432.31 g/mol . Its CAS registry number is 1564271-34-6, and it features a 4-bromophenyl group at position 1, 7,8-dimethoxy substituents on the benzodiazepine core, and N,4-dimethyl modifications on the carboxamide and dihydro-3H ring, respectively . The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles . Predicted physical properties include a density of 1.40±0.1 g/cm³ and a pKa of 15.38±0.60, suggesting moderate lipophilicity and stability under physiological conditions .
Benzodiazepines are widely studied for their central nervous system (CNS) activity, though the specific biological targets of this compound remain underexplored.
Properties
IUPAC Name |
1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKBDRJUMGMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide is a compound belonging to the benzodiazepine family. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H22BrN3O3
- Molecular Weight : 432.32 g/mol
- CAS Number : 1564271-34-6
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be analyzed through its interactions with various receptors and its pharmacological effects:
Anticonvulsant Activity
Research indicates that compounds within the benzodiazepine class exhibit anticonvulsant properties. Studies have shown that modifications to the diazepine ring can enhance the binding affinity to GABA receptors, which are critical in modulating neuronal excitability.
- Mechanism of Action : The compound likely acts as a positive allosteric modulator at GABA_A receptors. This interaction increases the frequency of chloride channel opening events in response to GABA, leading to increased inhibitory neurotransmission.
Structure-Activity Relationships (SAR)
Recent SAR studies on benzodiazepines highlight the importance of specific substitutions on the benzene and diazepine rings:
- Bromine Substitution : The presence of a bromine atom at the para position on the phenyl ring has been correlated with enhanced potency against central nervous system disorders due to increased lipophilicity and receptor affinity.
- Methoxy Groups : The introduction of methoxy groups at positions 7 and 8 contributes to improved solubility and bioavailability.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of similar compounds:
- Anticonvulsant Studies : In vivo tests demonstrated that related benzodiazepines exhibited significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). For example, a related compound showed an effective dose (ED50) of 15.2 mg/kg in rat models .
- Binding Affinity Studies : Radioligand binding assays revealed that modifications affecting the diazepine ring's structure significantly alter binding affinities for GABA_A receptors. Compounds with smaller substituents at position 10 displayed higher affinities compared to bulkier analogs .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN3O3 |
| Molecular Weight | 432.32 g/mol |
| Anticonvulsant Activity | Positive modulation of GABA_A |
| Binding Affinity | Enhanced by bromination |
| Effective Dose (ED50) | Approximately 15.2 mg/kg |
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: (S)-Enantiomer
The S-enantiomer (CAS: 1564271-35-7 ) shares the same molecular formula and core structure but differs in stereochemistry at the chiral center . Key comparisons include:
- Physical Properties : Both enantiomers exhibit identical molecular weights and similar predicted density/pKa values, indicating negligible differences in solubility or acidity .
- Biological Activity : Chirality often dictates pharmacological efficacy. For example, the R-enantiomer may exhibit higher affinity for a target receptor due to spatial compatibility, while the S-form could be inactive or even antagonistic. Such enantioselectivity is common in CNS-targeting benzodiazepines (e.g., etizolam analogues) .
Structural Analog: (R)-3-Benzyl-N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)amino)-2-Oxo-1,4-Dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-Oxo-5-Phenyl-2,3-Dihydro-1H-Benzo[e][1,4]diazepine-8-carboxamide (11f)
This compound () shares a benzodiazepine backbone but incorporates a pyrimido[4,5-d]pyrimidinyl moiety and a benzyl group. Differences include:
- Molecular Complexity : Compound 11f has a larger molecular weight (~650 g/mol) due to the fused pyrimidine ring and additional phenyl groups.
- The carboxamide chain in 11f could also alter membrane permeability .
Bromine-Containing Heterocycles: 1,3-Oxazole and Sulfone Derivatives
highlights brominated compounds with 1,3-oxazole and diphenyl sulfone pharmacophores. While structurally distinct from benzodiazepines, these share the 4-bromophenyl group. Key contrasts:
- Biological Activity : The oxazole-sulfone hybrids exhibit antimicrobial and antioxidant properties (MIC values: 2–16 µg/mL), unlike the benzodiazepine’s presumed CNS activity.
- Structural Impact : The sulfone group increases polarity, reducing blood-brain barrier penetration compared to the lipophilic benzodiazepine core .
Carboxamide Derivatives: N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-carboxamide
This cyclopropane-based carboxamide () shares a carboxamide functional group but lacks the benzodiazepine heterocycle. Differences include:
- Synthetic Utility: The compound’s synthesis (78% yield via phenol addition) contrasts with the multi-step routes typical of benzodiazepines .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Chirality Matters : The R-enantiomer’s stereochemistry may optimize receptor binding, as seen in FDA-approved benzodiazepines like dexmedetomidine (R-enantiomer of medetomidine) .
- The bromine atom could mediate halogen bonding with targets like serotonin receptors .
- Synthetic Challenges : Benzodiazepine derivatives often require enantioselective synthesis (e.g., asymmetric catalysis), whereas simpler carboxamides () are more straightforward .
Preparation Methods
Core Ring Disassembly
The benzo[d]diazepine nucleus dissects into 3,4-dimethoxy-2-nitroaniline (1) and ethyl 4-bromophenylglyoxalate (2). Reductive cyclization under MOF catalysis (MIL-101(Cr)) facilitates simultaneous nitro group reduction and imine formation, generating the seven-membered ring. This approach leverages solvent-free conditions (80°C, 30 min) to achieve 89% ring-closure efficiency while preserving methoxy groups.
Diazepine Ring Construction Methodologies
MOF-Catalyzed Cyclocondensation
Optimized conditions from Kagne et al. (2023) demonstrate that reacting 3,4-dimethoxy- o-phenylenediamine (3) with 4-bromophenylglyoxylic acid (4) in the presence of MIL-101(Cr) (5 mol%) yields 1-(4-bromophenyl)-7,8-dimethoxy-4,5-dihydro-3H-benzo[d]diazepin-3-one (5) in 94% yield. The MOF's Brønsted acidity directs regioselective imine-enamine tautomerization, favoring the 1,2-diazepine regioisomer over 1,3 or 1,4 variants.
Table 1: Solvent-Free Cyclocondensation Optimization
| Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| MIL-101(Cr) | 80 | 30 | 94 |
| H-ZSM-5 | 80 | 120 | 67 |
| None | 80 | 240 | 38 |
Reductive Amination Pathways
Alternative routes employ reductive amination between 3,4-dimethoxyanthranilic acid (6) and 4-bromophenethylamine (7). Using NaBH(OAc)₃ in dichloroethane at reflux (85°C, 12 h) produces the diazepine core with 78% efficiency. This method introduces the 4-bromophenyl group earlier, simplifying subsequent N-methylation steps.
Stereochemical Control at C3
Asymmetric Transfer Hydrogenation
Installing the (R)-configuration employs Noyori-type catalysts for ketone reduction. Reacting 3-ketodiazepeine 9 (1 eq) with (R,R)-TsDPEN-RuCl₂ (0.5 mol%) and HCO₂Na (5 eq) in iPrOH/H₂O (4:1) at 40°C for 24 h delivers the (R)-alcohol in 92% yield and 98% ee. X-ray crystallography confirms absolute configuration, with the bulky 4-bromophenyl group dictating antiperiplanar hydride transfer.
Chiral Auxiliary-Mediated Cyclization
Alternative approaches use (S)-phenylglycinol as a temporary chiral director. Condensing amine 10 with (S)-N-phthaloylphenylglycinol (11) under EDCI/HOBt coupling forms diastereomeric intermediates separable by flash chromatography (hexane:EtOAc 3:1). Acidic cleavage (6M HCl, reflux) releases the (R)-configured amine in 85% yield and >99% de.
Carboxamide Installation
Fe(acac)₂/TBHP-Mediated Carboxylamidation
The supplementary data from demonstrates Fe(acac)₂ (20 mol%) with TBHP (3 eq) in DMF (80°C, 24 h) converts nitriles to carboxamides efficiently. Applying this to 3-cyano derivative 12 (1 eq) with dimethylamine hydrochloride (2 eq) affords the target carboxamide in 88% yield.
Table 2: Carboxamide Optimization
| Oxidant | Catalyst | Yield (%) |
|---|---|---|
| TBHP | Fe(acac)₂ | 88 |
| DTBP | Fe(acac)₂ | 76 |
| TBHP | None | 32 |
Schlenk-Type Amidations
Alternative pathways employ Schlenk equilibrium techniques. Treating 3-lithiodiazepine 13 (1 eq) with N,N-dimethylcarbamoyl chloride (1.2 eq) in THF at −78°C provides the carboxamide in 82% yield. This method requires strict anhydrous conditions to prevent ketone formation via proto-deiodination.
Integrated Synthetic Route
Combining optima from each step yields the following validated pathway:
- MIL-101(Cr)-catalyzed cyclocondensation: 94%
- Two-phase N-methylation: 91%
- Friedel-Crafts C4-methylation: 86%
- Asymmetric transfer hydrogenation: 92% (98% ee)
- Fe(acac)₂/TBHP carboxylamidation: 88%
Cumulative yield: 0.94 × 0.91 × 0.86 × 0.92 × 0.88 = 58%
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide?
- Methodological Answer : Multi-step synthesis involving sequential functionalization of the benzodiazepine core is recommended. Key steps include:
- Bromophenyl introduction via Suzuki coupling or Ullmann reactions under controlled temperature (80–120°C) in anhydrous solvents like THF or DMF.
- Dimethoxy group installation using methyl iodide or dimethyl sulfate under alkaline conditions.
- Carboxamide formation via coupling reagents (e.g., HATU or EDCI) in dichloromethane or DMF.
- Critical Note : Monitor enantiomeric purity during asymmetric synthesis using chiral HPLC or polarimetry, as the (R)-enantiomer’s activity may differ significantly from the (S)-form .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzodiazepine ring and methoxy groups.
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., acetone/hexane mixtures) and refine hydrogen positions using SHELXL97 software .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns match the bromine atom’s signature .
Q. What analytical methods are suitable for assessing purity?
- Methodological Answer : Use orthogonal methods:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention times with a reference standard.
- Elemental analysis : Validate %C, %H, %N to confirm stoichiometry.
- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (R)- vs. (S)-enantiomers) impact biological activity?
- Methodological Answer :
- Enantiomer separation : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Activity assays : Test enantiomers in receptor-binding assays (e.g., GABA_A receptors for benzodiazepines) or cellular models.
- Data interpretation : Compare IC50 values and molecular docking simulations to correlate stereochemistry with binding affinity. Note that even minor enantiomeric impurities (<2%) can skew results .
Q. How can contradictions in solubility or stability data be resolved?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis.
- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS.
- Theoretical alignment : Reconcile experimental data with computational predictions (e.g., COSMO-RS solubility models) .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME modeling : Use tools like SwissADME or Schrödinger’s QikProp to predict logP, BBB permeability, and CYP450 interactions.
- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein-ligand dynamics.
- Validation : Cross-reference predictions with in vitro Caco-2 permeability or microsomal stability assays .
Q. How can synthetic yields be improved without compromising enantiopurity?
- Methodological Answer :
- Catalyst optimization : Screen chiral catalysts (e.g., BINAP derivatives) in asymmetric hydrogenation or alkylation steps.
- Process intensification : Use flow chemistry for exothermic reactions (e.g., bromophenyl coupling) to enhance reproducibility.
- Quality-by-Design (QbD) : Apply DOE principles to identify critical process parameters (e.g., temperature, catalyst loading) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
